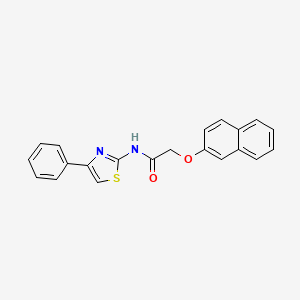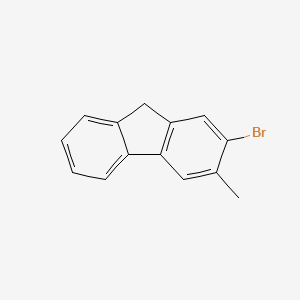
9-chloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-N-(1,3-thiazol-2-yl)nonanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-cloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-N-(1,3-tiazol-2-il)nonanamida es un compuesto orgánico complejo que pertenece a la clase de hidrocarburos perfluorados. Este compuesto se caracteriza por su alto grado de fluoración, lo que le confiere propiedades químicas y físicas únicas, como alta estabilidad térmica, resistencia química y baja energía superficial.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 9-cloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-N-(1,3-tiazol-2-il)nonanamida generalmente implica múltiples pasos, comenzando con los precursores perfluorados apropiados. Los pasos clave incluyen:
Fluoración: Introducción de átomos de flúor en la cadena de hidrocarburos utilizando agentes fluorantes como el trifluoruro de cobalto o el flúor elemental.
Cloración: Introducción del átomo de cloro en la posición 9 utilizando agentes clorantes como el cloruro de tionilo o el pentacloruro de fósforo.
Formación del anillo de tiazol: Formación del anillo de tiazol a través de reacciones de ciclización que involucran fuentes de azufre y nitrógeno.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar reactores de flujo continuo para asegurar un control preciso de las condiciones de reacción, como la temperatura, la presión y las concentraciones de reactivos. Esto permite obtener un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
9-cloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-N-(1,3-tiazol-2-il)nonanamida experimenta diversas reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de cloro puede ser sustituido por otros nucleófilos en condiciones apropiadas.
Oxidación y reducción: El compuesto puede sufrir reacciones de oxidación y reducción, aunque el alto grado de fluoración generalmente le confiere resistencia a estos procesos.
Reactivos y condiciones comunes
Sustitución: Reactivos como la azida de sodio o el tiocianato de potasio se pueden utilizar para reacciones de sustitución nucleofílica.
Oxidación: Se pueden utilizar agentes oxidantes fuertes como el permanganato de potasio o el trióxido de cromo.
Reducción: Se pueden emplear agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución pueden producir derivados azidados o tiocianatos, mientras que las reacciones de oxidación y reducción pueden conducir a diversas formas oxidadas o reducidas del compuesto.
Aplicaciones Científicas De Investigación
9-cloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-N-(1,3-tiazol-2-il)nonanamida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como compuesto modelo para estudiar hidrocarburos perfluorados.
Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora su posible uso en sistemas de administración de fármacos debido a sus propiedades químicas únicas.
Industria: Se utiliza en la producción de materiales de alto rendimiento, como recubrimientos y lubricantes, debido a su estabilidad térmica y resistencia química.
Mecanismo De Acción
El mecanismo de acción de 9-cloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-N-(1,3-tiazol-2-il)nonanamida implica interacciones con objetivos moleculares y vías específicas. El alto grado de fluoración permite que el compuesto interactúe con regiones hidrofóbicas de proteínas y membranas celulares, lo que puede interrumpir su función. El anillo de tiazol también puede interactuar con enzimas o receptores específicos, modulando su actividad.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 9-cloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanoico
- Metacrilato de 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecilo
Unicidad
En comparación con compuestos similares, 9-cloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-N-(1,3-tiazol-2-il)nonanamida es único debido a la presencia del anillo de tiazol, que imparte reactividad química adicional y actividad biológica potencial. La combinación de alta fluoración y el anillo de tiazol hace que este compuesto sea particularmente interesante para diversas aplicaciones científicas e industriales.
Propiedades
Fórmula molecular |
C12H3ClF16N2OS |
|---|---|
Peso molecular |
562.66 g/mol |
Nombre IUPAC |
9-chloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-N-(1,3-thiazol-2-yl)nonanamide |
InChI |
InChI=1S/C12H3ClF16N2OS/c13-12(28,29)11(26,27)10(24,25)9(22,23)8(20,21)7(18,19)6(16,17)5(14,15)3(32)31-4-30-1-2-33-4/h1-2H,(H,30,31,32) |
Clave InChI |
NRYGUJZQUXXZQN-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=N1)NC(=O)C(C(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}-2-(6-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B11547054.png)
![4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 4-bromobenzoate](/img/structure/B11547062.png)
![2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazole](/img/structure/B11547064.png)

![4-nitro-N-[[5-(3-nitrophenyl)-2-furyl]methyleneamino]benzamide](/img/structure/B11547078.png)
![N-({N'-[(E)-(3-Bromo-4,6-dihydroxy-2,5-dimethylphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide](/img/structure/B11547079.png)
![2,11-Diacetyl-6-aminospiro[1,2,3,7,8,8a-hexahydroisoquinoline-8,4'-piperidine]-5,7,7-tricarbonitrile](/img/structure/B11547082.png)

![5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B11547124.png)
![3-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate](/img/structure/B11547140.png)
![N'-[(E)-(3-nitrophenyl)methylidene]-4-propoxybenzohydrazide](/img/structure/B11547145.png)
![2-(4-methyl-2-nitrophenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11547155.png)
![4-chloro-2-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethylphenol](/img/structure/B11547160.png)
![N'-[(E)-anthracen-9-ylmethylidene]-2-(2,6-dibromo-4-methoxyphenoxy)acetohydrazide](/img/structure/B11547169.png)
